1-(2-Aminoethyl)piperazine
Overview
Description
N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion.
Mechanism of Action
Target of Action
It’s known that aep is used as an epoxy resin curing agent . In this context, the targets would be the epoxy groups present in the resin .
Mode of Action
AEP interacts with its targets through a nucleophilic addition reaction . The nitrogen atoms of primary amines in AEP easily combine with the carbon atoms in epoxy groups, forming new C–N groups . This reaction is facilitated by the presence of three nitrogen atoms in AEP; one primary, one secondary, and one tertiary .
Biochemical Pathways
The formation of new c–n groups through the interaction of aep with epoxy groups suggests that it plays a role in the crosslinking of epoxy resins .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AEP is limited. It’s suggested that possible metabolites of aep would be 1-(2-n-acetylaminoethyl)piperazine, formed by acetylation of the primary amino group of aep .
Result of Action
The result of AEP’s action is the curing of epoxy resins. The formation of new C–N groups leads to crosslinking within the resin, which helps in formulating coating systems that prevent corrosion of steel and other substrates .
Action Environment
The action, efficacy, and stability of AEP can be influenced by environmental factors. For instance, AEP is known to neutralize acids to form salts plus water in exothermic reactions . It may be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Therefore, the presence of these substances in the environment could potentially affect the action of AEP.
Biochemical Analysis
Biochemical Properties
N-Aminoethylpiperazine is utilized in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis . It is used for epoxy curing, surface activation, and as an asphalt additive
Cellular Effects
It is known that N-Aminoethylpiperazine can cause pulmonary edema as a result of inhalation , indicating that it may have significant effects on lung cells.
Molecular Mechanism
It is known that N-Aminoethylpiperazine is utilized in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis .
Temporal Effects in Laboratory Settings
It is known that N-Aminoethylpiperazine is a corrosive organic liquid , indicating that it may have significant long-term effects on cellular function.
Properties
IUPAC Name |
2-piperazin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUDHTPIFIBORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
Record name | N-AMINOETHYLPIPERAZINE | |
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Related CAS |
67786-00-9 (monoacetate) | |
Record name | N-(2-Aminoethyl)piperazine | |
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DSSTOX Substance ID |
DTXSID2021997 | |
Record name | 1-(2-Aminoethyl)piperazine | |
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Molecular Weight |
129.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid; | |
Record name | N-AMINOETHYLPIPERAZINE | |
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Record name | 1-Piperazineethanamine | |
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Record name | 1-Aminoethylpiperazine | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
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Record name | N-(2-Aminoethyl)piperazine | |
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Flash Point |
200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup | |
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Record name | 1-Aminoethylpiperazine | |
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Record name | N-(2-Aminoethyl)piperazine | |
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Solubility |
Soluble in water | |
Record name | N-(2-Aminoethyl)piperazine | |
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Density |
0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C | |
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Vapor Density |
4.4 (Air = 1) | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 1-Aminoethylpiperazine | |
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Color/Form |
Light-colored liquid | |
CAS No. |
140-31-8, 28631-79-0 | |
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Record name | 2-piperazin-1-ylethylamine | |
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Melting Point |
-2 °F (USCG, 1999), FP: 17.6 °C | |
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